LY2886721 is a potent and selective inhibitor of the β-site amyloid precursor protein-cleaving enzyme 1 (BACE1) [, , , , , , , , , , , , , , , , , , , , ]. This enzyme plays a critical role in the production of amyloid-beta (Aβ), a peptide that accumulates in the brain of Alzheimer's disease patients []. LY2886721 has been investigated for its potential as a disease-modifying therapy for Alzheimer's disease due to its ability to reduce Aβ production in the brain [, , ].
The entire synthesis proceeds over multiple steps, achieving an overall yield of 46% from the chiral nitrone cycloadduct intermediate []. A continuous flow process for producing LY2886721 has also been developed, demonstrating advantages in scalability, safety, and production efficiency [, ].
LY2886721 acts as a potent and selective inhibitor of BACE1 [, , , , , , , , , , , , , , , , , , , , ]. BACE1 is a key enzyme involved in the production of amyloid-beta (Aβ) from the amyloid precursor protein (APP) [, ]. By inhibiting BACE1, LY2886721 reduces the formation of Aβ, particularly the more amyloidogenic Aβ42 peptide [, , ]. This reduction in Aβ production has been observed in various models, including:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6